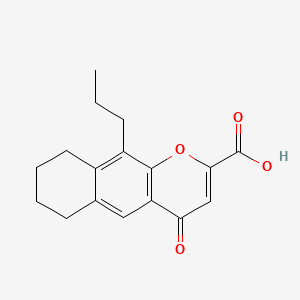

Procromil

Description

Structure

3D Structure

Properties

CAS No. |

60400-86-4 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |

InChI |

InChI=1S/C17H18O4/c1-2-5-12-11-7-4-3-6-10(11)8-13-14(18)9-15(17(19)20)21-16(12)13/h8-9H,2-7H2,1H3,(H,19,20) |

InChI Key |

DLKZWVIRKURGIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2CCCCC2=CC3=C1OC(=CC3=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Nedocromil Sodium on Mast Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nedocromil sodium is a synthetic organic compound of the benzopyrone family, recognized for its role as a mast cell stabilizing agent.[1] While its clinical use in some regions has been discontinued, its mechanism of action remains a key area of study for understanding mast cell biology and developing novel anti-inflammatory and anti-allergic therapeutics. This document provides a detailed examination of the molecular mechanisms through which nedocromil sodium exerts its inhibitory effects on mast cells. The core mechanism involves the modulation of ion channels, particularly chloride channels, which disrupts the downstream signaling cascade required for degranulation.[2][3] This guide synthesizes key experimental findings, presents quantitative data on its efficacy, outlines common experimental protocols, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action: Inhibition of Mast Cell Degranulation

The primary therapeutic effect of nedocromil sodium is the stabilization of mast cells, thereby preventing the release of pre-formed and newly synthesized inflammatory mediators such as histamine, tryptase, prostaglandins, and leukotrienes.[1][4] Unlike antihistamines, which block the action of released histamine, nedocromil sodium acts prophylactically to prevent the initial release event.

The mechanism is not fully elucidated but is understood to be centered on the regulation of ion fluxes across the mast cell membrane, which are critical for triggering exocytosis of granular contents.[2][5]

The Role of Chloride Channel Modulation

Electrophysiological studies have revealed that the activation of mast cells by stimuli like antigens leads to the opening of chloride (Cl⁻) channels.[6] This influx of chloride ions is a crucial step that helps maintain the necessary membrane potential to drive a sustained influx of extracellular calcium (Ca²⁺).[6] This sustained elevation of intracellular Ca²⁺ is the ultimate trigger for the fusion of mediator-containing granules with the cell membrane and subsequent degranulation.[7]

Nedocromil sodium has been shown to inhibit this critical chloride ion flux in mast cells.[2] By blocking or modulating these chloride channels, nedocromil sodium prevents the requisite membrane potential changes, thereby indirectly attenuating the sustained Ca²⁺ influx necessary for degranulation.[5][6] This action effectively "stabilizes" the cell, keeping it in a resting state despite the presence of an allergic or inflammatory trigger.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade leading to mast cell degranulation and the point of intervention for nedocromil sodium.

References

- 1. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]

- 6. karger.com [karger.com]

- 7. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Nedocromil Sodium's Anti-Inflammatory Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nedocromil sodium is a potent anti-inflammatory agent historically used in the management of asthma and allergic conjunctivitis. Its therapeutic efficacy stems from a multi-faceted mechanism of action that extends beyond simple mast cell stabilization. This technical guide provides a comprehensive review of the anti-inflammatory properties of Nedocromil sodium, with a focus on its effects on key inflammatory cells and mediators. Detailed experimental protocols for pertinent assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular and cellular mechanisms.

Introduction

Nedocromil sodium, a pyranoquinoline dicarboxylic acid derivative, exerts a broad spectrum of anti-inflammatory effects.[1] It has been shown to inhibit the activation and mediator release from a variety of inflammatory cells, including mast cells, eosinophils, neutrophils, macrophages, and platelets.[2][3][4] This inhibitory action on multiple cell types underscores its clinical utility in inflammatory conditions. This document will delve into the specific anti-inflammatory actions of Nedocromil sodium, presenting key quantitative data and methodologies for its study.

Effects on Inflammatory Cells and Mediators

Nedocromil sodium modulates the activity of several key inflammatory cells, thereby reducing the release of pro-inflammatory mediators.

Mast Cell Inhibition

Nedocromil sodium is well-recognized for its ability to stabilize mast cells, preventing their degranulation and the subsequent release of histamine and other pre-formed mediators.[5] It has been shown to be more potent than cromolyn sodium in this regard.[1]

Eosinophil and Neutrophil Attenuation

Nedocromil sodium significantly inhibits the chemotaxis of eosinophils and neutrophils, key players in the late-phase allergic response.[6] This inhibition prevents the infiltration of these granulocytes into sites of inflammation.

Inhibition of Inflammatory Mediators

Nedocromil sodium effectively reduces the generation and release of a variety of inflammatory mediators, including:

-

Histamine: Inhibition of histamine release from mast cells is a primary mechanism of action.[7][8]

-

Leukotrienes: Nedocromil sodium inhibits the synthesis of leukotriene C4 (LTC4) from eosinophils.[1]

-

Prostaglandins: The release of prostaglandin D2 (PGD2), a potent inflammatory mediator, is also attenuated by Nedocromil sodium.[2]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Nedocromil sodium on various inflammatory parameters.

Table 1: Inhibition of Eosinophil Chemotaxis by Nedocromil Sodium

| Chemoattractant | IC50 (mol/L) | Cell Type | Reference |

| Platelet-Activating Factor (PAF) | 3 x 10-7 | Human Eosinophils | [9] |

| Leukotriene B4 (LTB4) | 1 x 10-7 | Human Eosinophils | [6] |

| N-Formyl-methionyl-leucyl-phenylalanine (fMLP) | 1 x 10-7 | Human Neutrophils | [6] |

| Zymosan Activated Serum (ZAS) | 1 x 10-7 - 1 x 10-6 | Human Neutrophils | [6] |

Table 2: Inhibition of Mediator Release by Nedocromil Sodium

| Mediator | Cell Type | Stimulus | Inhibition | Nedocromil Sodium Concentration | Reference |

| Histamine | Human Lung Mast Cells (Bronchoalveolar Lavage) | anti-IgE | Dose-dependent | 10-9 - 10-5 M | [7] |

| Histamine | Human Lung Mast Cells (Parenchymal) | anti-IgE | Dose-dependent | 10-8 - 10-4 M | [7] |

| Histamine | Human Lung Fragments | Substance P | Significant Inhibition | Not specified | [8] |

| Leukotriene C4 (LTC4) | Human Eosinophils | Calcium Ionophore A23187 | Significant Inhibition | 10-6 M | [1] |

| β-glucuronidase | Human Alveolar Macrophages | IgE-dependent | Reduced Release | Not specified | [10] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Nedocromil sodium are mediated through multiple signaling pathways.

G-Protein Coupled Receptor 35 (GPR35) Agonism

Recent evidence suggests that Nedocromil sodium acts as an agonist for the G-protein coupled receptor 35 (GPR35).[11][12] This receptor is expressed on key inflammatory cells such as mast cells and eosinophils.[11] Activation of GPR35 is thought to initiate downstream signaling cascades that lead to the inhibition of inflammatory responses.

References

- 1. Immunopharmacologic profile of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Effects of nedocromil sodium on in vitro induced migration, activation, and mediator release from human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells [pubmed.ncbi.nlm.nih.gov]

- 8. Substance P-induced histamine release from human basophils, skin and lung fragments: effect of nedocromil sodium and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of receptor-mediated platelet activation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nedocromil sodium inhibition of IgE-mediated activation of human mononuclear phagocytes and platelets from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

The Modulatory Effects of Nedocromil Sodium on Eosinophil Activation and Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, most notably asthma. Their recruitment to inflammatory sites and subsequent activation, leading to the release of cytotoxic granule proteins and inflammatory mediators, contribute significantly to tissue damage and disease symptomatology. Nedocromil sodium, a pyranoquinolone derivative, has demonstrated efficacy in the management of asthma, largely attributed to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the core mechanisms by which nedocromil sodium modulates eosinophil activation and recruitment. We present a comprehensive summary of its inhibitory effects on key eosinophil functions, including chemotaxis, adhesion, degranulation, and survival, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for assessing these functions are provided to facilitate further research. Furthermore, we explore the current understanding of the signaling pathways involved in eosinophil activation and the putative points of intervention for nedocromil sodium. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-inflammatory therapies targeting eosinophil-mediated pathologies.

Introduction

Eosinophilic inflammation is a hallmark of a variety of allergic and inflammatory conditions, including allergic asthma, atopic dermatitis, and eosinophilic esophagitis. The accumulation and activation of eosinophils in affected tissues are driven by a complex interplay of cytokines, chemokines, and adhesion molecules. Upon activation, eosinophils release a potent arsenal of inflammatory mediators, such as eosinophil cationic protein (ECP), major basic protein (MBP), eosinophil-derived neurotoxin (EDN), and eosinophil peroxidase (EPO), as well as lipid mediators and cytokines. These products contribute to bronchoconstriction, airway hyperresponsiveness, and tissue remodeling.

Nedocromil sodium is an anti-inflammatory agent that has been used in the prophylactic treatment of asthma.[1] Its mechanism of action is multifaceted and includes the stabilization of mast cells, thereby inhibiting the release of histamine and other bronchoconstrictor mediators.[2] However, a significant component of its therapeutic effect is believed to stem from its direct inhibitory actions on other inflammatory cells, particularly eosinophils.[2] This guide focuses on the specific effects of nedocromil sodium on eosinophil activation and recruitment, providing a detailed overview of the current scientific evidence.

Quantitative Effects of Nedocromil Sodium on Eosinophil Function

The inhibitory effects of nedocromil sodium on various aspects of eosinophil function have been quantified in numerous studies. The following tables summarize the key quantitative data.

Table 1: Inhibition of Eosinophil Chemotaxis by Nedocromil Sodium

| Chemoattractant | Eosinophil Priming Agent | Nedocromil Sodium IC50 | Percent Inhibition | Reference |

| FMLP | GM-CSF | ~1 - 10 nmol/L | ~60% | [3] |

| NAF/IL-8 | GM-CSF | ~1 - 10 nmol/L | ~60% | [3] |

| FMLP | IL-3 | ~1 nmol/L | 100% | [3] |

| NAF/IL-8 | IL-3 | ~1 nmol/L | 100% | [3] |

| C5a | None | ~10 - 100 nmol/L | Not specified | [3] |

| Conditioned Medium | N/A | 10 µM | Significant attenuation | [4] |

Table 2: Inhibition of Eosinophil Adhesion by Nedocromil Sodium

| Adhesion Target | Stimulus | Nedocromil Sodium Concentration | Effect | Reference |

| Endothelial Cells | Conditioned Medium | 10 µM | Significant attenuation | [4] |

| Endothelial Cells | Conditioned Medium | 1 µM, 10 µM | Dose-dependent attenuation | [5] |

Table 3: Inhibition of Eosinophil Degranulation and Mediator Release by Nedocromil Sodium

| Stimulus | Mediator Measured | Nedocromil Sodium Concentration | Effect | Reference |

| Anti-IgG4 | Eosinophil Cationic Proteins (ECP) | 25 µmol/L | Significant inhibition of release | [6] |

| Calcium Ionophore | Leukotriene C4 (LTC4) | 1 µmol/L, 10 µmol/L | Significant inhibition | [7] |

| fMLP | Leukotriene C4 (LTC4) | Not specified | Inhibition (preliminary data) | [8] |

Table 4: Inhibition of Eosinophil Survival by Nedocromil Sodium

| Survival-Promoting Stimulus | Nedocromil Sodium Concentration | Percent Inhibition | Reference |

| Human Epithelial Cell Conditioned Media (HECM) | 10⁻⁵ M | 16.7 ± 5.4% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of nedocromil sodium on eosinophil function.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of eosinophils towards a chemoattractant.

Materials:

-

Boyden chambers (or modified multi-well chambers)

-

Polycarbonate filters (typically 5-8 µm pore size)

-

Chemoattractants (e.g., fMLP, C5a, eotaxin)

-

Purified human eosinophils

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Staining reagents (e.g., Diff-Quik)

Protocol:

-

Prepare a suspension of purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

Add the chemoattractant solution to the lower wells of the Boyden chamber. The buffer alone serves as a negative control.

-

Place the polycarbonate filter over the lower wells, ensuring no air bubbles are trapped.

-

Add the eosinophil suspension to the upper wells. To test the effect of nedocromil sodium, pre-incubate the eosinophils with various concentrations of the drug for a specified time (e.g., 30 minutes) before adding them to the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

-

After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the filter to visualize the migrated cells on the lower surface.

-

Count the number of migrated cells in several high-power fields using a microscope. The results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Eosinophil Adhesion Assay

This assay quantifies the adhesion of eosinophils to endothelial cells or purified adhesion molecules.

Materials:

-

96-well microplates

-

Human umbilical vein endothelial cells (HUVECs) or purified adhesion molecules (e.g., ICAM-1, VCAM-1)

-

Purified human eosinophils

-

Fluorescent label (e.g., Calcein-AM) or eosinophil-specific enzyme substrate (for peroxidase assay)

-

Stimulating agents (e.g., IL-5, TNF-α)

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Culture HUVECs to confluence in 96-well plates. Alternatively, coat the wells with purified ICAM-1 or VCAM-1.

-

Label the purified eosinophils with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Pre-treat the eosinophils with nedocromil sodium at various concentrations.

-

Stimulate the HUVECs with an inflammatory cytokine (e.g., TNF-α) to upregulate adhesion molecule expression.

-

Add the labeled and treated eosinophils to the wells containing the HUVEC monolayer or coated adhesion molecules.

-

Incubate for 30-60 minutes at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the number of adherent eosinophils by measuring the fluorescence or peroxidase activity using a plate reader. The results are expressed as the percentage of added cells that adhered.

Eosinophil Degranulation Assay (Measurement of ECP)

This assay measures the release of eosinophil cationic protein (ECP), a marker of eosinophil degranulation.

Materials:

-

Purified human eosinophils

-

Stimulating agents (e.g., serum-opsonized Sephadex beads, calcium ionophore A23187)

-

Microcentrifuge

-

ECP ELISA kit

Protocol:

-

Prepare a suspension of purified eosinophils.

-

Pre-incubate the eosinophils with different concentrations of nedocromil sodium.

-

Add the stimulating agent to induce degranulation.

-

Incubate for the appropriate time (e.g., 30-60 minutes) at 37°C.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant, which contains the released ECP.

-

Measure the concentration of ECP in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

To determine the total ECP content, lyse an equal number of eosinophils with a detergent.

-

The results are expressed as the percentage of total ECP released.

Eosinophil Survival Assay (MTT Assay)

This assay assesses the effect of nedocromil sodium on eosinophil viability and survival.

Materials:

-

Purified human eosinophils

-

Survival-promoting cytokines (e.g., IL-5, GM-CSF)

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Plate the purified eosinophils in a 96-well plate in a culture medium containing a survival-promoting cytokine.

-

Add various concentrations of nedocromil sodium to the wells.

-

Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the survival observed in the control (cytokine alone) group.

Signaling Pathways and Mechanism of Action

The precise intracellular signaling pathways in eosinophils that are directly modulated by nedocromil sodium are not fully elucidated. However, based on its known effects and the general mechanisms of eosinophil activation, a putative model can be proposed.

Eosinophil activation is initiated by the binding of various stimuli, such as chemokines, cytokines, and lipid mediators, to their respective cell surface receptors. This triggers a cascade of intracellular signaling events, including the activation of protein tyrosine kinases, phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs) like ERK and p38. These pathways ultimately lead to downstream effects such as chemotaxis, adhesion molecule upregulation, degranulation, and enhanced survival.

Nedocromil sodium's inhibitory effects are thought to occur at multiple levels. One proposed mechanism is the modulation of chloride ion channels.[2] Changes in ion flux, particularly chloride and calcium, are critical early events in cell activation. By potentially blocking chloride channels, nedocromil sodium may hyperpolarize the cell membrane, making it less responsive to activating stimuli and thereby dampening downstream signaling cascades.

Another potential mechanism is the inhibition of the release of pre-formed and newly synthesized inflammatory mediators.[2] This could be a consequence of the upstream inhibition of signaling pathways that control degranulation and the synthesis of lipid mediators like leukotrienes.

The following diagrams illustrate a typical experimental workflow for studying eosinophil chemotaxis and a conceptual model of eosinophil activation signaling with potential points of intervention for nedocromil sodium.

Caption: A schematic of the experimental workflow for assessing the effect of nedocromil sodium on eosinophil chemotaxis using a Boyden chamber assay.

Caption: A conceptual diagram of eosinophil activation signaling pathways and the proposed inhibitory effects of nedocromil sodium.

Conclusion

Nedocromil sodium exerts a significant inhibitory effect on multiple aspects of eosinophil activation and recruitment. The available evidence strongly suggests that its therapeutic benefit in allergic airway diseases is, in part, mediated by its direct actions on eosinophils. It effectively attenuates eosinophil chemotaxis, adhesion, degranulation, and survival in response to various pro-inflammatory stimuli. While the precise molecular targets within the eosinophil signaling cascade remain to be fully elucidated, the modulation of ion channels and the subsequent dampening of intracellular signaling pathways are plausible mechanisms of action.

This technical guide provides a comprehensive overview of the current knowledge regarding the effects of nedocromil sodium on eosinophils, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will stimulate further research into the intricate mechanisms of eosinophil-mediated inflammation and aid in the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Therapeutic Strategies for Harnessing Human Eosinophils in Allergic Inflammation, Hypereosinophilic Disorders, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-allergic Cromones: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cytokine-primed eosinophil chemotaxis by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PAF-induced airway responses in sheep: effects of a PAF antagonist and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nedocromil sodium prevents in vivo generation of the eosinophilotactic substance induced by PAF but fails to antagonize its effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Second-Generation Mast Cell Stabilizer: A Technical History of Nedocromil Sodium

B Loughborough, United Kingdom – Emerging from the intense research and development landscape of the 1970s, Nedocromil sodium, a pyranoquinoline dicarboxylic acid derivative, marked a significant advancement in the prophylactic treatment of asthma. Developed by the British pharmaceutical company Fisons, which had previously pioneered the first mast cell stabilizer, cromolyn sodium, Nedocromil sodium was engineered to offer a broader spectrum of anti-inflammatory activity. This in-depth guide chronicles the discovery and development of this notable therapeutic agent, from its initial synthesis to its extensive preclinical and clinical evaluation, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

Discovery and Early Development: A Targeted Approach

Following the success of cromolyn sodium in the 1960s, researchers at Fisons, led by a team building on the work of Roger Altounyan, sought to develop a more potent and effective anti-inflammatory agent for asthma. The research program focused on synthesizing novel compounds with enhanced mast cell-stabilizing properties and a wider range of effects on other inflammatory cells implicated in the pathophysiology of asthma.

The synthesis of the pyranoquinoline nucleus was a key innovation. A multi-step synthetic pathway was devised, starting from m-anisidine. This involved a series of reactions including condensation, Friedel-Crafts acylation, demethylation, a second acylation, substitution, ether formation, rearrangement, reduction, ring formation, hydrolysis, and finally, salt formation to yield Nedocromil sodium.

Key Development Milestones:

| Development Stage | Key Events and Findings | Approximate Timeframe |

| Lead Discovery and Optimization | Synthesis and screening of pyranoquinoline derivatives. Identification of FPL 59002 (Nedocromil) as a lead compound with potent mast cell stabilizing activity. | Early to Mid-1970s |

| Preclinical Development | In vitro and in vivo studies demonstrating inhibition of mediator release from mast cells, eosinophils, neutrophils, and macrophages. Evidence of neuronal reflex inhibition. | Mid- to Late 1970s |

| Clinical Trials - Phase I | First-in-human studies to assess safety, tolerability, and pharmacokinetics in healthy volunteers. | Late 1970s |

| Clinical Trials - Phase II | Proof-of-concept studies in asthmatic patients to evaluate efficacy in preventing bronchoconstriction induced by various stimuli (allergen, exercise, etc.). | Early 1980s |

| Clinical Trials - Phase III | Large-scale, multicenter, double-blind, placebo-controlled trials to confirm efficacy and safety in patients with mild to moderate asthma.[1] | Mid-1980s |

| Regulatory Approval | First approved in the United Kingdom for the prophylactic treatment of asthma. | 1986 |

| Post-Marketing Surveillance | Ongoing monitoring of safety and efficacy in a broader patient population. | Late 1980s onwards |

Mechanism of Action: Beyond Mast Cell Stabilization

Nedocromil sodium's primary mechanism of action is the stabilization of mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators such as histamine, prostaglandins, and leukotrienes.[2][3] However, extensive research revealed a more complex pharmacological profile, distinguishing it from its predecessor, cromolyn sodium.

A key aspect of its mechanism involves the modulation of chloride ion channels in various inflammatory cells and neurons.[4][5] This inhibition of chloride ion flux is believed to be a unifying hypothesis explaining its diverse effects. By altering chloride conductance, Nedocromil sodium can influence cell volume regulation, membrane potential, and ultimately, the intracellular signaling cascades that lead to cellular activation.

This mechanism extends to its effects on other key inflammatory cells:

-

Eosinophils: Inhibition of activation and mediator release.

-

Neutrophils: Reduction of chemotaxis and activation.

-

Macrophages and Monocytes: Inhibition of IgE-dependent activation.

-

Platelets: Inhibition of cytotoxicity.

Furthermore, Nedocromil sodium was found to inhibit axon reflexes and the release of sensory neuropeptides, such as substance P and neurokinin A, contributing to its efficacy in preventing bronchoconstriction induced by non-allergic stimuli.

Preclinical and Clinical Efficacy: A Summary of Key Findings

Nedocromil sodium underwent a rigorous evaluation process to establish its safety and efficacy profile.

Preclinical Pharmacology

In vitro studies consistently demonstrated the inhibitory effects of Nedocromil sodium on mediator release from various inflammatory cells.

| Cell Type | Mediator/Process Inhibited | Potency (Compared to Cromolyn Sodium) |

| Mast Cells | Histamine, Prostaglandin D2, Leukotriene C4 release | More potent in some models |

| Eosinophils | Leukotriene C4 production | Effective inhibitor |

| Neutrophils | Superoxide generation | Effective inhibitor |

| Alveolar Macrophages | Beta-glucuronidase release | Effective inhibitor |

Clinical Trials

Numerous clinical trials confirmed the efficacy of Nedocromil sodium in the management of mild to moderate asthma.[1]

| Trial Type | Key Findings |

| Allergen Challenge Studies | Significantly inhibited both the early and late asthmatic responses to inhaled allergens.[6] |

| Exercise-Induced Asthma Studies | Provided effective protection against exercise-induced bronchoconstriction. |

| Long-term Placebo-Controlled Studies | Demonstrated improvements in asthma symptoms, reduced reliance on bronchodilators, and improved lung function over several weeks of treatment.[1] |

| Comparative Studies | Showed greater potency than cromolyn sodium in inhibiting bronchoconstriction induced by various challenges.[1] |

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and validity of the findings, the development of Nedocromil sodium relied on well-defined experimental protocols.

In Vitro Mast Cell Degranulation Assay

Objective: To determine the inhibitory effect of Nedocromil sodium on the release of mediators from mast cells.

Methodology:

-

Cell Culture: Human or animal-derived mast cells (e.g., rat peritoneal mast cells) are cultured under standard conditions.

-

Sensitization: Cells are sensitized with IgE antibodies specific to a particular antigen (e.g., ovalbumin).

-

Pre-incubation: Sensitized cells are pre-incubated with varying concentrations of Nedocromil sodium or a vehicle control for a specified period.

-

Challenge: The cells are then challenged with the specific antigen to induce degranulation.

-

Mediator Quantification: The supernatant is collected, and the amount of released mediators (e.g., histamine, beta-hexosaminidase) is quantified using techniques such as ELISA or enzymatic assays.

-

Data Analysis: The percentage of inhibition of mediator release is calculated for each concentration of Nedocromil sodium to determine the IC50 value.

Clinical Trial Protocol for Allergen-Induced Asthma

Objective: To evaluate the efficacy of inhaled Nedocromil sodium in preventing the early and late asthmatic responses to allergen inhalation.

Methodology:

-

Patient Selection: Subjects with a history of mild to moderate allergic asthma and a documented positive skin prick test to a specific allergen are recruited.

-

Baseline Assessment: Baseline lung function (e.g., FEV1) is measured.

-

Randomization: Patients are randomized in a double-blind fashion to receive either inhaled Nedocromil sodium (e.g., 4 mg) or a placebo.

-

Drug Administration: The study drug is administered a short time before the allergen challenge.

-

Allergen Challenge: Patients inhale a nebulized solution of the specific allergen at a predetermined dose.

-

Lung Function Monitoring: FEV1 is measured at frequent intervals for the first few hours to assess the early asthmatic response (EAR). Measurements are then continued for several hours (e.g., up to 8-12 hours) to assess the late asthmatic response (LAR).

-

Data Analysis: The percentage fall in FEV1 from baseline is calculated for both the EAR and LAR. The protective effect of Nedocromil sodium is determined by comparing the fall in FEV1 in the active treatment group to the placebo group.

Conclusion: A Legacy of Innovation

The discovery and development of Nedocromil sodium represent a significant chapter in the history of asthma therapeutics. Building on the foundation laid by cromolyn sodium, the scientists at Fisons successfully engineered a second-generation mast cell stabilizer with a broader and more potent anti-inflammatory profile. Its unique mechanism of action, involving the modulation of chloride channels and inhibition of multiple inflammatory cell types and neuronal pathways, underscored a deeper understanding of the complex pathophysiology of asthma. Although its use has declined with the advent of other classes of asthma medications, the story of Nedocromil sodium remains a testament to the power of targeted drug discovery and its impact on improving the management of chronic respiratory diseases.

References

- 1. Clinical evaluation of nedocromil sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Nedocromil Sodium in Attenuating Late-Phase Asthmatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The late-phase asthmatic reaction (LAR), a prolonged bronchoconstriction occurring hours after allergen exposure, is a key feature of chronic asthma, driven by a complex inflammatory cascade. Nedocromil sodium, a pyranoquinolone derivative, has demonstrated significant efficacy in inhibiting this late-phase response. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to nedocromil sodium's role in mitigating the LAR. Through a comprehensive review of preclinical and clinical data, this document elucidates the drug's multifaceted action on various inflammatory cells and signaling pathways, offering a valuable resource for researchers and professionals in the field of respiratory drug development.

Introduction

The biphasic nature of the asthmatic response to an allergen challenge, consisting of an early-phase reaction (EAR) and a subsequent late-phase asthmatic reaction (LAR), is a well-established phenomenon. While the EAR is primarily driven by the immediate degranulation of mast cells, the LAR is characterized by a more sustained and cellular inflammatory response, involving the infiltration and activation of eosinophils, neutrophils, and other leukocytes. This influx of inflammatory cells leads to prolonged airway obstruction, increased bronchial hyperresponsiveness, and airway remodeling, making the LAR a critical target for anti-asthma therapies.

Nedocromil sodium has emerged as a non-steroidal anti-inflammatory agent with a notable ability to inhibit the LAR.[1] Its prophylactic use has been shown to prevent both the early and late responses to allergen and exercise challenges.[2] This guide delves into the core mechanisms of nedocromil sodium's action, presenting quantitative data from key studies, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Mechanism of Action: A Multi-Cellular Inhibitory Effect

Nedocromil sodium exerts its anti-inflammatory effects by acting on a variety of inflammatory cells pivotal to the late-phase asthmatic reaction.[3] Its primary mechanism is often described as "mast cell stabilization," but its actions extend to other key players in the inflammatory cascade.[4]

Inhibition of Mast Cell Degranulation

Nedocromil sodium is recognized for its ability to stabilize mast cells, thereby preventing the release of pre-formed and newly synthesized inflammatory mediators such as histamine, prostaglandins, and leukotrienes.[3] This action is crucial in attenuating the initial phase of the allergic response, which subsequently triggers the late-phase reaction. The stabilization is thought to occur through the modulation of ion channels, specifically by inhibiting chloride ion flux, which in turn affects the influx of calcium ions necessary for degranulation.[5][6]

Effects on Eosinophils and Neutrophils

A hallmark of the late-phase asthmatic reaction is the infiltration of eosinophils and neutrophils into the airways. Nedocromil sodium has been shown to inhibit the chemotaxis of these cells, thereby reducing their accumulation at the site of inflammation.[7] This effect is critical in preventing the sustained airway inflammation and damage associated with the LAR.

Modulation of Macrophage and Monocyte Activity

Alveolar macrophages and monocytes play a significant role in the inflammatory response through the release of cytokines and other mediators. Nedocromil sodium has been demonstrated to inhibit the IgE-dependent activation of these cells, further contributing to its broad anti-inflammatory profile.[8]

Neuronal Pathway Inhibition

Beyond its effects on inflammatory cells, nedocromil sodium may also act on sensory nerves in the airways.[9] By modulating neuronal pathways, it can help to reduce neurogenic inflammation, a component that contributes to bronchoconstriction and hyperresponsiveness.

Quantitative Data on the Inhibition of Late-Phase Asthmatic Reactions

The efficacy of nedocromil sodium in inhibiting the late-phase asthmatic reaction has been quantified in several clinical and preclinical studies. The following tables summarize key quantitative findings.

| Table 1: Effect of Nedocromil Sodium on Allergen-Induced Late-Phase Asthmatic Reaction (FEV1) | |

| Parameter | Result |

| Study Design | Double-blind, placebo-controlled, crossover |

| Subjects | 14 adult patients with bronchial asthma |

| Intervention | Nedocromil sodium (3 x 4 mg) vs. Placebo |

| Primary Outcome | Maximum percentage fall in Forced Expiratory Volume in 1 second (FEV1) during the late-phase reaction |

| Inhibition of Maximum FEV1 Fall | 21.0% reduction compared to placebo (p = 0.003)[6] |

| Table 2: Inhibition of Inflammatory Mediator Release by Nedocromil Sodium | |

| Parameter | Result |

| Experimental Model | Passively sensitized human lung fragments |

| Intervention | Nedocromil sodium at various concentrations |

| Outcome | Inhibition of antigen-induced mediator release |

| Leukotriene Release Inhibition | 30% at 0.1 µM; 38% at 1 µM |

| Histamine Release Inhibition | 43% at both 0.1 µM and 1 µM |

| Table 3: Inhibition of Inflammatory Cell Chemotaxis by Nedocromil Sodium | |

| Parameter | Result |

| Cell Types | Human neutrophils and eosinophils |

| Chemotactic Agents | Platelet-activating factor (PAF), Leukotriene B4 (LTB4) |

| Outcome | IC50 for inhibition of chemotaxis |

| Neutrophil Chemotaxis Inhibition (PAF-induced) | ~10⁻⁸ M[7] |

| Eosinophil Chemotaxis Inhibition (PAF-induced) | ~10⁻⁶ M[7] |

| Eosinophil Chemotaxis Inhibition (LTB4-induced) | ~10⁻⁷ M[7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of nedocromil sodium and late-phase asthmatic reactions.

Allergen Bronchoprovocation Challenge

Objective: To induce a late-phase asthmatic reaction in a controlled setting to evaluate the efficacy of an investigational drug.

Protocol:

-

Subject Selection: Recruit subjects with a history of mild to moderate asthma and a documented late-phase response to a specific allergen.

-

Baseline Measurement: Measure the subject's baseline Forced Expiratory Volume in 1 second (FEV1).

-

Drug Administration: Administer the investigational drug (e.g., inhaled nedocromil sodium 4 mg) or placebo in a double-blind, randomized manner, typically 30 minutes prior to the allergen challenge.

-

Allergen Inhalation: The subject inhales increasing concentrations of the specific allergen at set intervals (e.g., every 2 minutes).

-

FEV1 Monitoring: Monitor FEV1 after each allergen inhalation. The challenge is stopped when a predetermined fall in FEV1 (e.g., ≥20% from baseline) is achieved, marking the early-phase reaction.

-

Late-Phase Monitoring: Continue to monitor FEV1 at regular intervals (e.g., hourly) for up to 12 hours post-challenge to assess the late-phase asthmatic reaction.[6]

-

Data Analysis: Calculate the maximum percentage fall in FEV1 during the late phase (typically 3-8 hours post-challenge) and compare the results between the drug and placebo groups.

Bronchoalveolar Lavage (BAL) and Inflammatory Cell Analysis

Objective: To quantify the influx of inflammatory cells into the airways during the late-phase asthmatic reaction.

Protocol:

-

Procedure Timing: Perform BAL at a specific time point after the allergen challenge, corresponding to the peak of the late-phase reaction (e.g., 4-6 hours).

-

Bronchoscope Insertion: Under local anesthesia, insert a flexible bronchoscope into a subsegment of the lung.

-

Lavage Instillation: Instill a sterile saline solution (e.g., 4 x 50 mL aliquots) into the wedged lung segment.

-

Fluid Aspiration: Gently aspirate the fluid after each instillation.

-

Sample Processing: Pool the collected BAL fluid and place it on ice. Centrifuge the fluid to separate the cellular components from the supernatant.

-

Cell Counting and Differentiation: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to differentiate and count macrophages, eosinophils, neutrophils, and lymphocytes. Alternatively, use flow cytometry with specific cell surface markers for more precise quantification.

-

Data Analysis: Compare the absolute numbers and percentages of different inflammatory cells in the BAL fluid between subjects who received the investigational drug and those who received a placebo.

Signaling Pathways and Visualizations

The inhibitory effects of nedocromil sodium are rooted in its ability to modulate key signaling pathways within inflammatory cells.

Inhibition of Mast Cell Activation and Degranulation

The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to degranulation. A critical step in this process is the influx of extracellular calcium. Nedocromil sodium is believed to interfere with this process by inhibiting chloride ion channels. The resulting change in the cell's membrane potential is thought to indirectly inhibit the opening of calcium channels, thereby preventing the rise in intracellular calcium required for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators.

Experimental Workflow for Assessing Nedocromil Sodium's Efficacy

The evaluation of nedocromil sodium's role in inhibiting late-phase asthmatic reactions typically follows a structured experimental workflow, from subject recruitment to data analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proinflammatory Pathways in the Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asthma.net [asthma.net]

- 5. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mast-cell stabilisers (under construction) | Pharmacology Education Project [pharmacologyeducation.org]

- 7. Nedocromil sodium inhibition of IgE-mediated activation of human mononuclear phagocytes and platelets from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nedocromil sodium inhibits histamine-induced itch and flare in human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Nedocromil Sodium in Airway Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedocromil sodium is a pyranoquinolone anti-inflammatory drug historically used in the prophylactic management of asthma. Its therapeutic efficacy stems from a multi-faceted mechanism of action that involves the modulation of various key molecular targets within the complex inflammatory cascade of the airways. This technical guide provides a comprehensive overview of the molecular interactions of Nedocromil sodium, focusing on its effects on inflammatory cells, sensory nerves, and airway epithelial cells. We present a detailed summary of its quantitative effects on mediator release, cellular chemotaxis, and adhesion molecule expression. Furthermore, this guide outlines the experimental protocols for key assays used to elucidate these mechanisms and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Airway inflammation is a hallmark of asthma, characterized by the infiltration and activation of numerous inflammatory cells, including mast cells, eosinophils, neutrophils, and T lymphocytes. These cells release a plethora of mediators, such as histamine, leukotrienes, and cytokines, which orchestrate the pathological changes observed in asthma, including bronchoconstriction, airway hyperresponsiveness, and airway remodeling. Nedocromil sodium exerts its anti-inflammatory effects by targeting multiple stages of this inflammatory cascade. Unlike corticosteroids, its mechanism is not broadly immunosuppressive but rather targets specific cellular functions and signaling pathways. This document serves as a detailed technical resource on the molecular targets of Nedocromil sodium, providing researchers and drug development professionals with a thorough understanding of its pharmacological profile.

Effects on Inflammatory Cells

Nedocromil sodium modulates the function of a wide array of inflammatory cells involved in the pathogenesis of airway inflammation. Its primary actions include the inhibition of mediator release, chemotaxis, and cellular activation.

Mast Cells

Mast cell stabilization is a well-recognized mechanism of Nedocromil sodium. It inhibits the release of preformed and newly synthesized mediators from mast cells upon immunological and non-immunological stimulation.

-

Inhibition of Mediator Release: Nedocromil sodium effectively inhibits the release of histamine and other mediators from mast cells. This inhibition is concentration-dependent and varies with the mast cell subtype and stimulus.[1][2] Nedocromil sodium has been shown to be an order of magnitude more effective than sodium cromoglycate in inhibiting histamine release from human pulmonary mast cells obtained by bronchoalveolar lavage.[2]

Eosinophils

Eosinophils are key players in the late-phase asthmatic response and chronic airway inflammation. Nedocromil sodium has been shown to inhibit several key functions of eosinophils.

-

Inhibition of Chemotaxis: Nedocromil sodium is a potent inhibitor of eosinophil chemotaxis in response to various chemoattractants, including platelet-activating factor (PAF) and leukotriene B4 (LTB4).[3]

-

Inhibition of Mediator Release: The drug also inhibits the synthesis and release of inflammatory mediators from eosinophils, such as leukotriene C4 (LTC4).[4][5]

Neutrophils

Neutrophils are also implicated in severe asthma and acute exacerbations. Nedocromil sodium can modulate neutrophil function, although its effects are less pronounced compared to eosinophils.

-

Inhibition of Chemotaxis: Nedocromil sodium has been demonstrated to inhibit the chemotaxis of neutrophils in response to various stimuli.

T Lymphocytes

T lymphocytes, particularly T helper 2 (Th2) cells, play a central role in orchestrating allergic inflammation. Nedocromil sodium has been shown to interfere with T-cell activation and function.

-

Inhibition of T-Cell Activation: Nedocromil sodium inhibits the proliferation of T-cells and the production of cytokines, such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α), following mitogen or antigen stimulation.[1] This effect is attributed to the inhibition of the increase in cytosolic calcium that is an essential step in T-cell activation.[1]

Platelets

Platelet activation can contribute to airway inflammation. Nedocromil sodium has been found to inhibit platelet activation induced by PAF.[6]

Data Presentation: Quantitative Effects of Nedocromil Sodium

The following tables summarize the quantitative data on the inhibitory effects of Nedocromil sodium on various molecular targets.

Table 1: Inhibition of Mediator Release

| Cell Type | Mediator | Stimulus | IC50/IC30 | Reference |

| Human Eosinophils | Leukotriene C4 (LTC4) | A23187 | IC30: 5.6 x 10⁻⁵ M | [4] |

| Human Eosinophils | Leukotriene C4 (LTC4) | Opsonized Zymosan | IC30: 6.3 x 10⁻⁵ M | [4] |

| Human Platelets | Thromboxane B2 | Platelet-Activating Factor (PAF) | IC50: 5 x 10⁻⁹ M | [6] |

Table 2: Inhibition of Cellular Chemotaxis

| Cell Type | Chemoattractant | IC50 | Reference |

| GM-CSF Primed Human Eosinophils | fMLP and NAF/IL-8 | ~1 to 10 nM | [3] |

| IL-3 Primed Human Eosinophils | fMLP and NAF/IL-8 | ~1 nM | [3] |

| Human Eosinophils | C5a | ~10 to 100 nM | [3] |

Table 3: Inhibition of Platelet Activation

| Parameter | Stimulus | IC50 | Reference |

| Shape Change | Platelet-Activating Factor (PAF) | 3 x 10⁻⁹ M | [6] |

| Shape Change | Thrombin | 2 x 10⁻⁸ M | [6] |

| Aggregation | Platelet-Activating Factor (PAF) | 2 x 10⁻⁹ M | [6] |

| Inositol 1,4,5-triphosphate formation | Platelet-Activating Factor (PAF) | 3 x 10⁻⁷ M | [6] |

| Inositol 1,4,5-triphosphate formation | Thrombin | 1 x 10⁻⁷ M | [6] |

| Intracellular Free Calcium Increase | - | 4 x 10⁻⁷ M | [6] |

| Diacylglycerol Formation | - | 9 x 10⁻⁹ M | [6] |

| Protein Kinase C Translocation | - | 1 x 10⁻⁷ M | [6] |

Effects on Sensory Nerves and Neurogenic Inflammation

Neurogenic inflammation, mediated by the release of neuropeptides from sensory nerves, contributes to the symptoms of asthma. Nedocromil sodium has been shown to inhibit the activation of sensory nerves and the subsequent release of neuropeptides.

-

Inhibition of Neuropeptide-Induced Effects: Nedocromil sodium can attenuate the bronchoconstriction induced by neurokinin A (NKA).[7] Clinical studies have demonstrated that pretreatment with Nedocromil sodium significantly shifts the dose-response curve for NKA-induced bronchoconstriction.[7]

Effects on Airway Epithelial Cells and Adhesion Molecules

The airway epithelium is not merely a physical barrier but also an active participant in the inflammatory response. Nedocromil sodium can modulate epithelial cell function and the expression of adhesion molecules.

-

Inhibition of Adhesion Molecule Expression: Nedocromil sodium has been shown to suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin on human umbilical vein endothelial cells (HUVECs).[8] However, it did not significantly affect the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[8][9]

Signaling Pathways Modulated by Nedocromil Sodium

The inhibitory effects of Nedocromil sodium are mediated through its interaction with several intracellular signaling pathways.

Calcium Signaling

As mentioned in the context of T-cell activation, a key mechanism of Nedocromil sodium is the inhibition of intracellular calcium mobilization.[1] This disruption of calcium signaling is a common thread in its inhibitory effects on various inflammatory cells.

MAP Kinase and NF-κB Signaling Pathways

While direct, quantitative data on Nedocromil's effect on MAP kinase and NF-κB pathways are limited, its broad anti-inflammatory profile suggests a potential modulatory role. These pathways are central to the production of pro-inflammatory cytokines and adhesion molecules. Further research is warranted to fully elucidate the specific interactions of Nedocromil sodium with these critical signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of Nedocromil sodium.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

-

Cell Culture and Sensitization: Human mast cells (e.g., LAD2 cell line) are cultured in appropriate media. For IgE-mediated degranulation, cells are sensitized overnight with human IgE.

-

Cell Stimulation: Sensitized cells are washed and resuspended in a buffered salt solution (e.g., HEPES buffer with 0.04% BSA). Cells are then stimulated with a secretagogue such as anti-IgE antibody or compound 48/80 for a defined period (e.g., 30 minutes) at 37°C in the presence or absence of varying concentrations of Nedocromil sodium.

-

Quantification of β-Hexosaminidase: The reaction is stopped by centrifugation. The supernatant, containing released β-hexosaminidase, is incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer). The reaction is terminated with a stop solution (e.g., glycine buffer), and the absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with a detergent like Triton X-100).

Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to assess the chemotactic response of inflammatory cells.[10][11]

-

Chamber Setup: A two-compartment chamber is used, separated by a microporous membrane (e.g., 3-8 µm pore size, depending on the cell type). The lower compartment is filled with a chemoattractant (e.g., LTB4, PAF) in the presence or absence of Nedocromil sodium.

-

Cell Migration: A suspension of isolated inflammatory cells (e.g., eosinophils, neutrophils) is placed in the upper compartment. The chamber is incubated at 37°C in a humidified atmosphere for a period that allows for cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: After incubation, the membrane is removed, fixed, and stained (e.g., with Diff-Quik). The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

Western Blot for p38 MAPK Phosphorylation

This technique is used to detect the phosphorylation status of p38 MAP kinase, an indicator of its activation.[8][10]

-

Cell Lysis and Protein Quantification: Inflammatory cells are stimulated in the presence or absence of Nedocromil sodium. The cells are then lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody against total p38 MAPK to confirm equal protein loading.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[11][12]

-

Cell Culture and Treatment: Adherent inflammatory cells (e.g., macrophages) are grown on coverslips and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of Nedocromil sodium.

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

Microscopy and Analysis: The coverslips are mounted on microscope slides, and the cellular localization of p65 is visualized using a fluorescence microscope. The degree of nuclear translocation can be quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Intracellular Calcium Measurement using Fura-2 AM

This ratiometric fluorescence method allows for the quantification of changes in intracellular calcium concentration.[13][14][15]

-

Cell Loading: Cells (e.g., T lymphocytes) are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the dye.

-

Stimulation and Data Acquisition: The loaded cells are placed in a fluorometer or on a fluorescence microscope stage. A baseline fluorescence is recorded before the addition of a stimulus (e.g., anti-CD3 antibody for T-cells) in the presence or absence of Nedocromil sodium. Fluorescence is measured at an emission wavelength of ~510 nm, with excitation alternating between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio) is calculated. An increase in this ratio indicates an increase in intracellular calcium concentration.

Mandatory Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of inflammatory cell activation and inhibition by Nedocromil sodium.

Experimental Workflows

Caption: Experimental workflow for the mast cell degranulation assay.

Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

Conclusion

Nedocromil sodium is an anti-inflammatory agent with a diverse range of molecular targets in the context of airway inflammation. Its ability to inhibit the activation and function of multiple inflammatory cell types, including mast cells, eosinophils, and T lymphocytes, underscores its broad-spectrum anti-inflammatory properties. The primary mechanisms of action appear to be the inhibition of intracellular calcium signaling, which in turn affects mediator release, chemotaxis, and cellular activation. Furthermore, its effects on sensory nerves and epithelial cell adhesion contribute to its overall therapeutic benefit. This technical guide provides a detailed overview of the molecular pharmacology of Nedocromil sodium, offering a valuable resource for researchers and clinicians in the field of respiratory medicine and drug development. Further investigation into its precise interactions with specific signaling molecules, such as components of the MAP kinase and NF-κB pathways, and specific chloride channels will continue to refine our understanding of this multifaceted drug.

References

- 1. Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. umimpact.umt.edu [umimpact.umt.edu]

- 3. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nedocromil sodium inhibits the A23187- and opsonized zymosan-induced leukotriene formation by human eosinophils but not by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of receptor-mediated platelet activation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of nedocromil sodium on the bronchoconstrictor effect of neurokinin A in asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of p38 MAPK by Western blot [bio-protocol.org]

- 9. [A mechanism for the anti-inflammatory effect of nedocromil; inhibition of both adhesion molecule expression on eosinophils and endothelial cells, and eosinophil chemotactic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 11. Immunostaining of NF-κB p65 Nuclear Translocation [bio-protocol.org]

- 12. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. hellobio.com [hellobio.com]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy and Safety of Nedocromil Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative recognized for its anti-inflammatory properties, primarily in the context of allergic airway diseases such as asthma. It functions as a mast cell stabilizer, inhibiting the release of various inflammatory mediators. This technical guide provides an in-depth overview of the preclinical studies that have established the efficacy and safety profile of Nedocromil sodium, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.

Efficacy Data

The preclinical efficacy of Nedocromil sodium has been demonstrated across a range of in vitro and in vivo models, highlighting its inhibitory effects on key inflammatory cells and processes involved in the pathophysiology of allergic asthma.

In Vitro Efficacy

Nedocromil sodium has been shown to inhibit the activation and degranulation of mast cells, the activation of eosinophils, and the release of inflammatory mediators from various cell types.[1][2]

Table 1: In Vitro Inhibition of Inflammatory Mediator Release by Nedocromil Sodium

| Cell Type | Stimulus | Mediator Inhibited | Concentration | Percent Inhibition | IC50 / IC30 | Reference |

| Human Lung Fragments | House Dust Mite Antigen | Histamine | 0.1 µM | 43% | - | [1] |

| Human Lung Fragments | House Dust Mite Antigen | Histamine | 1 µM | 43% | - | [1] |

| Human Lung Fragments | House Dust Mite Antigen | Leukotrienes | 0.1 µM | 30% | - | [1] |

| Human Lung Fragments | House Dust Mite Antigen | Leukotrienes | 1 µM | 38% | - | [1] |

| Human Eosinophils | Calcium Ionophore A23187 | Leukotriene C4 | - | - | IC30: 5.6 x 10⁻⁵ M | [3] |

| Human Eosinophils | Opsonized Zymosan | Leukotriene C4 | - | - | IC30: 6.3 x 10⁻⁵ M | [3] |

Table 2: In Vitro Effects of Nedocromil Sodium on Eosinophil Function

| Eosinophil Function | Stimulus | Nedocromil Concentration | Effect | Reference |

| Activation | Platelet-Activating Factor (PAF) | 10⁻⁷ M (optimal) | Dose-dependent inhibition of upregulation of effector function | [4] |

| Density Change | Culture in Conditioned Medium | 10 µM | Inhibited the decrease in cell density | [3] |

In Vivo Efficacy

Animal models have been instrumental in demonstrating the protective effects of Nedocromil sodium against allergen-induced airway responses.

Table 3: In Vivo Efficacy of Nedocromil Sodium in Animal Models

| Animal Model | Challenge | Nedocromil Sodium Treatment | Key Findings | Reference |

| Allergic Sheep | Ascaris suum antigen | 20 mg (aerosol) | Significantly reduced the early and blocked the late bronchial response. | [5] |

| Allergic Sheep | Ascaris suum antigen | 1 mg/kg (aerosol) | Blocked both early and late increases in specific lung resistance. Prevented antigen-induced airway hyperresponsiveness. | [6][7] |

| Brown Norway Rats | Ovalbumin | Pre-challenge administration | Blocked both early and late responses and significantly reduced airway smooth muscle growth. | [8] |

Mechanism of Action

The primary mechanism of action of Nedocromil sodium is the stabilization of mast cells, which prevents the release of pre-formed and newly synthesized inflammatory mediators.[2][9] This is thought to be achieved, at least in part, through the inhibition of chloride ion flux across the cell membrane, which is a critical step in the degranulation process.[10][11]

Caption: Proposed mechanism of action of Nedocromil sodium on mast cell stabilization.

Experimental Protocols

In Vitro Mast Cell Degranulation Assay (General Protocol)

This protocol outlines the general steps to assess the inhibitory effect of Nedocromil sodium on antigen-induced histamine release from mast cells.

Caption: Workflow for an in vitro mast cell degranulation assay.

Detailed Steps:

-

Mast Cell Isolation: Mast cells are isolated from a relevant source, such as human lung parenchyma or bronchoalveolar lavage fluid, using enzymatic digestion and purification techniques.

-

Sensitization: The isolated mast cells are sensitized by incubation with human IgE specific to a particular antigen (e.g., house dust mite).

-

Pre-incubation with Nedocromil Sodium: The sensitized mast cells are pre-incubated with varying concentrations of Nedocromil sodium or a vehicle control for a defined period.

-

Antigen Challenge: The cells are then challenged with the specific antigen to induce degranulation.

-

Termination of Reaction: The degranulation reaction is stopped, typically by centrifugation at a low temperature.

-

Mediator Quantification: The supernatant is collected, and the amount of released histamine is quantified using a sensitive method like an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

-

Calculation of Inhibition: The percentage inhibition of histamine release by Nedocromil sodium is calculated by comparing the amount of histamine released in the presence of the drug to that released in the vehicle control.

In Vivo Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs (General Protocol)

This protocol describes a common model to evaluate the effect of Nedocromil sodium on airway hyperresponsiveness.

Caption: Workflow for an in vivo model of airway hyperresponsiveness in guinea pigs.

Detailed Steps:

-

Sensitization: Guinea pigs are actively sensitized to ovalbumin (OVA) through a series of intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide.

-

Allergen Challenge: After a period to allow for an immune response to develop, the sensitized animals are challenged with aerosolized OVA to induce an allergic airway response. This can be a single challenge or multiple challenges over a period of time.

-

Drug Administration: Nedocromil sodium is administered to the animals, typically via inhalation, at a specified time before or after the OVA challenge. A control group receives a vehicle.

-

Measurement of Airway Hyperresponsiveness: At a defined time point after the final challenge, airway responsiveness is assessed. This is often done by measuring the bronchoconstrictor response to increasing concentrations of an inhaled spasmogen, such as acetylcholine or histamine.

-

Data Analysis: The dose-response curves to the spasmogen are compared between the different treatment groups to determine if Nedocromil sodium attenuated the airway hyperresponsiveness.

Safety and Toxicology

Preclinical safety evaluation of Nedocromil sodium has been extensive, involving single-dose to long-term studies in various animal species, including mice, rats, rabbits, and dogs. These studies have consistently demonstrated that Nedocromil sodium has a low order of toxicity and high safety margins.[12] General pharmacology and toxicology studies have shown no adverse effects even at high infused or inhaled doses.[12]

Table 4: Summary of Preclinical Safety Findings for Nedocromil Sodium

| Study Type | Species | Key Findings | Reference |

| General Toxicology | Mouse, Rat, Rabbit, Dog | Low order of toxicity, high safety margins. No adverse effects at high infused or inhaled doses. | [12] |

| Reproductive Toxicology | Not specified | No evidence of teratogenicity or adverse effects on fertility. | - |

| Mutagenicity | Not specified | No mutagenic potential in a battery of tests. | - |

| Carcinogenicity | Not specified | No evidence of carcinogenic potential in long-term studies. | - |

Conclusion

The preclinical data for Nedocromil sodium provide a strong foundation for its clinical use in allergic airway diseases. In vitro studies have clearly demonstrated its ability to inhibit the release of key inflammatory mediators from mast cells and to modulate the activity of eosinophils. In vivo studies in relevant animal models have confirmed its efficacy in preventing both early and late-phase asthmatic responses and in reducing airway hyperresponsiveness. The mechanism of action, centered on mast cell stabilization potentially through the inhibition of chloride channels, provides a rational basis for its anti-inflammatory effects. Furthermore, an extensive preclinical safety program has established a favorable toxicology profile, indicating a low potential for adverse effects. This comprehensive body of preclinical evidence underscores the therapeutic potential of Nedocromil sodium as a safe and effective anti-inflammatory agent for the management of asthma and other allergic conditions.

References

- 1. Nedocromil sodium inhibits antigen-induced contraction of human lung parenchymal and bronchial strips, and the release of sulphidopeptide-leukotriene and histamine from human lung fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibition of eosinophil density change and leukotriene C4 generation by nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of nedocromil sodium on human eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of nedocromil sodium and cromolyn sodium on antigen-induced responses in allergic sheep in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of nedocromil sodium on specific mediator- and antigen-induced airway responses in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nedocromil sodium in allergen-induced bronchial responses and airway hyperresponsiveness in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of nedocromil sodium on allergen-induced airway responses and changes in the quantity of airway smooth muscle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of nedocromil sodium on mediator release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of chloride channel modulation in the mechanism of action of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. General pharmacology, pharmacokinetics, and toxicology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Nedocromil Sodium: A Technical Guide to its Impact on Cytokine Release from Inflammatory Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nedocromil sodium is an anti-inflammatory agent recognized for its therapeutic efficacy in allergic and inflammatory conditions, particularly asthma. Its mechanism of action extends beyond simple mast cell stabilization, involving the modulation of cytokine and mediator release from a variety of inflammatory cells. This technical guide provides an in-depth analysis of the quantitative effects of nedocromil sodium on cytokine release, details the experimental methodologies used to ascertain these effects, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Inflammatory cells, including mast cells, eosinophils, macrophages, and T-lymphocytes, are key players in the pathogenesis of allergic and inflammatory diseases. Upon activation, these cells release a plethora of pro-inflammatory mediators, including cytokines, which amplify and sustain the inflammatory response. Nedocromil sodium has been shown to interfere with these processes, thereby attenuating inflammation.[1][2][3] This document serves as a comprehensive resource for understanding the specific inhibitory effects of nedocromil sodium on cytokine release from these critical cell populations.

Quantitative Impact of Nedocromil Sodium on Cytokine and Mediator Release

The following tables summarize the quantitative data on the inhibitory effects of nedocromil sodium on the release of various cytokines and inflammatory mediators from different inflammatory cell types.

Table 1: Effect of Nedocromil Sodium on Mast Cell Mediator Release

| Cell Type | Stimulus | Mediator | Nedocromil Sodium Concentration | Percent Inhibition | Reference |

| Rat Peritoneal Mast Cells (PMC) | Antigen | TNF-α | 10⁻⁴ M | 42% | [4] |

| Rat Peritoneal Mast Cells (PMC) | - | TNF-α (cytotoxicity) | 10⁻⁵ M - 10⁻³ M | 20-37% | [4] |

| Intestinal Mucosal Mast Cells (IMMC) | - | TNF-α (cytotoxicity) | 10⁻⁵ M - 10⁻³ M | 20-37% | [4] |

| Human Bronchoalveolar Lavage Mast Cells | - | Histamine | Not specified | Inhibited | [5] |

| Human Dispersed Lung Mast Cells | - | Histamine | Not specified | Inhibited | [5] |

Table 2: Effect of Nedocromil Sodium on Macrophage and Epithelial Cell Cytokine Release

| Cell Type | Stimulus | Cytokine/Mediator | Nedocromil Sodium Concentration | Percent Inhibition | Reference |

| Human Alveolar Macrophages (from asthmatics) | Zymosan | LTB₄ | 10⁻⁴ M | Decreased | [6] |

| Human Alveolar Macrophages (from asthmatics) | LTC₄ or LTE₄ | LTB₄ and 5-HETE | 10⁻⁴ M | Decreased | [6] |

| Human Bronchial Epithelial Cells | Ozone (10-50 ppb) | TNF-α, GM-CSF, sICAM-1 | 10⁻⁵ M | Reduced | [7] |

| Human Bronchial Epithelial Cells | IL-1β | GM-CSF | 10⁻⁵ M | >40% | [8] |

Table 3: Effect of Nedocromil Sodium on Eosinophil and T-Cell Mediator Release

| Cell Type | Stimulus | Mediator/Response | Nedocromil Sodium Concentration | Effect | Reference |

| Human Eosinophils | Platelet Activating Factor (PAF) | Eosinophil Activation | 10⁻⁷ M (optimal) | Dose-dependent inhibition | [9] |

| Human Eosinophils | fMLP | LTC₄ Release | Not specified | Inhibition suggested | [9] |

| Murine T-lymphocytes | Mitogen/Antigen | Proliferation | 10⁻⁸ M - 10⁻⁶ M | Inhibited | [10] |

| Murine T-lymphocytes | Mitogen | IL-2, TNF-α | Not specified | Interfered with production | [10] |

| GM-CSF-primed Human Eosinophils | FMLP and NAF/IL-8 | Chemotaxis | IC₅₀ ≈ 1-10 nmol/L | ~60% inhibition | [11] |

| IL-3-primed Human Eosinophils | FMLP and NAF/IL-8 | Chemotaxis | IC₅₀ ≈ 1 nmol/L | Complete inhibition | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for replicating and expanding upon this research.

Inhibition of TNF-α Release from Rat Peritoneal Mast Cells

-

Cell Isolation and Culture:

-

Elicit peritoneal cells from male Sprague-Dawley rats by intraperitoneal injection of a suitable buffer (e.g., Tyrode's buffer).

-

Harvest the peritoneal fluid and centrifuge to pellet the cells.

-

Purify mast cells using a density gradient centrifugation method (e.g., Percoll gradient).

-

Resuspend the purified mast cells in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal calf serum, antibiotics, and L-glutamine.

-

-

Experimental Procedure:

-

Pre-treat the mast cell cultures with varying concentrations of nedocromil sodium (e.g., 10⁻⁵ M to 10⁻³ M) for a specified duration (e.g., 2 to 6 hours).[4]

-

Wash the cells to remove the drug.

-

Stimulate the mast cells with an appropriate secretagogue, such as an antigen (if cells are sensitized) or a calcium ionophore.

-